molecular formula C7H12O4S B15274264 2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid

2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid

Cat. No.: B15274264
M. Wt: 192.24 g/mol
InChI Key: XUWZMTRWSLXVTE-UHFFFAOYSA-N
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Description

2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a strained three-membered ring system substituted with a methanesulfonyl (-SO₂CH₃) group at position 1, an ethyl (-CH₂CH₃) group at position 2, and a carboxylic acid (-COOH) group. Its structural complexity and functional diversity make it a candidate for comparative studies with related cyclopropane derivatives.

Properties

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

2-ethyl-1-methylsulfonylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H12O4S/c1-3-5-4-7(5,6(8)9)12(2,10)11/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

XUWZMTRWSLXVTE-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1(C(=O)O)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid can be achieved through several methods:

    Cyclopropanation: The cyclopropane ring can be formed by reacting an alkene with a diazo compound in the presence of a metal catalyst.

    Carboxylation: The carboxylic acid group can be introduced through the oxidation of an aldehyde or alcohol precursor using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters and amides.

    Reduction: The compound can be reduced to form alcohols or aldehydes.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Esters: Formed through esterification reactions.

    Amides: Formed through amidation reactions.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

Functional Group Variations

1-Aminocyclopropane-1-carboxylic Acid (ACC)
  • Structure: Cyclopropane ring with -NH₂ (amino) and -COOH groups.
  • Role : A natural ethylene precursor in plants, critical for studying ethylene biosynthesis pathways .
  • Key Difference: Replacing the methanesulfonyl and ethyl groups in the target compound with an amino group reduces electron-withdrawing effects, altering reactivity and biological function. ACC is metabolized directly into ethylene, while the target compound may act as an inhibitor or regulator due to its sulfonyl group .
(E)-1-Chloro-2-phenylcyclopropane-1-carboxylic Acid
  • Structure : Cyclopropane with -Cl (chloro), -COOH, and phenyl substituents.
  • Application : Synthetic ethylene biosynthesis inhibitor studied via molecular docking .
  • Key Difference : The phenyl group introduces steric bulk and π-π interactions, while the chloro group provides electronegativity. The target compound’s ethyl and methanesulfonyl groups may offer distinct steric and electronic profiles for enzyme binding .

Sulfonyl-Containing Analogues

(1-Methylcyclopropyl)methyl Methanesulfonate
  • Structure : Cyclopropane with methyl and methanesulfonate (-OSO₂CH₃) groups.
  • Reactivity : Methanesulfonate is a leaving group, making this compound reactive in nucleophilic substitutions.
  • Key Difference : The target compound’s carboxylic acid group enhances stability and hydrogen-bonding capacity, contrasting with the sulfonate ester’s reactivity .
Sodium 2-Methylprop-2-ene-1-sulphonate
  • Application: Industrial monomer for polymers.
  • Key Difference : The absence of a cyclopropane ring and carboxylic acid group limits direct comparison but highlights sulfonyl group versatility in diverse contexts .

Carboxylic Acid Derivatives

2-(Ethylcarbamoyl)cyclopropane-1-carboxylic Acid
  • Structure : Cyclopropane with -CONHCH₂CH₃ (ethylcarbamoyl) and -COOH groups.
  • This may reduce acidity compared to the target compound .

Comparative Data Table

Compound Name Substituents Molecular Weight Key Functional Groups Biological/Industrial Role
2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid Ethyl, -SO₂CH₃, -COOH ~222.3* Sulfonyl, carboxylic acid Ethylene regulation candidate
1-Aminocyclopropane-1-carboxylic acid -NH₂, -COOH 101.1 Amino, carboxylic acid Ethylene precursor in plants
(E)-1-Chloro-2-phenylcyclopropane-1-carboxylic acid -Cl, -COOH, phenyl 210.6 Chloro, carboxylic acid, aryl Ethylene biosynthesis inhibitor
(1-Methylcyclopropyl)methyl methanesulfonate Methyl, -OSO₂CH₃ 166.2 Methanesulfonate ester Reactive intermediate
2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid -CONHCH₂CH₃, -COOH 187.2 Carbamoyl, carboxylic acid Synthetic intermediate

*Calculated based on formula C₈H₁₂O₄S.

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